molecular formula C31H42N6O6S B12430787 H-Tyr-D-Ala-Phe-Pro-Met-NH2

H-Tyr-D-Ala-Phe-Pro-Met-NH2

Cat. No.: B12430787
M. Wt: 626.8 g/mol
InChI Key: HJWYJNZTJIQZMB-DDFGHHCKSA-N
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Description

H-Tyr-D-Ala-Phe-Pro-Met-NH2 is a synthetic pentapeptide amide derivative of β-casomorphin, an opioid peptide originating from bovine casein. Structurally, it features a D-alanine residue at position 2, a proline at position 4, and a C-terminal methionine amide. This configuration enhances metabolic stability and receptor binding affinity compared to endogenous opioid peptides . The compound is cataloged as "(D-Ala2,Met5)-β-Casomorphin (1-5) amide (bovine)" and is used in biochemical research to study opioid receptor interactions, particularly its selectivity and potency .

Properties

Molecular Formula

C31H42N6O6S

Molecular Weight

626.8 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H42N6O6S/c1-19(34-29(41)23(32)17-21-10-12-22(38)13-11-21)28(40)36-25(18-20-7-4-3-5-8-20)31(43)37-15-6-9-26(37)30(42)35-24(27(33)39)14-16-44-2/h3-5,7-8,10-13,19,23-26,38H,6,9,14-18,32H2,1-2H3,(H2,33,39)(H,34,41)(H,35,42)(H,36,40)/t19-,23+,24+,25+,26+/m1/s1

InChI Key

HJWYJNZTJIQZMB-DDFGHHCKSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

General Workflow

SPPS remains the most widely employed method for synthesizing H-Tyr-D-Ala-Phe-Pro-Met-NH2, leveraging Fmoc/tBu chemistry for stepwise assembly on a resin support. The process involves:

  • Resin Selection : Wang or Rink amide resins are preferred for C-terminal amidation.
  • Amino Acid Activation : Fmoc-protected amino acids are activated using carbodiimides (e.g., DIC) with additives like hydroxybenzotriazole (HOBt).
  • Coupling Cycles : Each cycle includes deprotection (20% piperidine/DMF) and coupling (2–4 eq amino acid, 1 hr).
  • Cleavage : TFA-based cocktails (e.g., TFA:thioanisole:H2O, 95:3:2) release the peptide while removing side-chain protections.
Table 1: SPPS Reaction Conditions for this compound
Step Reagents/Conditions Time Yield (%) Source
Deprotection 20% piperidine/DMF 10 min
Coupling (D-Ala) Fmoc-D-Ala-OH, DIC/HOBt, DMF 1 hr 85–90
Methionine Oxidation 0.1 M I2 in DMF:MeOH (4:1) 30 min 95
Cleavage TFA:thioanisole:H2O (95:3:2) 3 hr 70–75

Challenges and Optimizations

  • Racemization : D-Ala incorporation risks racemization at elevated temperatures. Coupling at 0–4°C with HOBt minimizes this.
  • Methionine Oxidation : Post-synthetic oxidation with iodine ensures methionine sulfoxide formation, critical for receptor binding.
  • Purification : Reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient) achieves >95% purity.

Fragment Condensation Approach

Dipeptide Synthesis and Coupling

Fragment condensation reduces stepwise synthesis complexity by coupling pre-formed dipeptides. For this compound:

  • Fragment 1 : Z-Tyr-D-Ala-OH synthesized via mixed anhydride (isobutyl chloroformate/NMM).
  • Fragment 2 : H-Phe-Pro-Met-NH2 prepared using SPPS.
  • Coupling : Fragments are joined via TBTU/HOBt activation in DMF, yielding 70–80% crude product.
Table 2: Fragment Condensation Parameters
Fragment Activation Method Solvent Coupling Yield (%) Source
Z-Tyr-D-Ala-OH Isobutyl chloroformate Acetone 85
H-Phe-Pro-Met-NH2 SPPS (Fmoc) DMF 90
Final Coupling TBTU/DIEA DMF 78

Advantages Over SPPS

  • Scalability : Suitable for multi-gram synthesis due to reduced intermediate purification.
  • Reduced Epimerization : Pre-formed fragments minimize repetitive deprotection steps.

Solution-Phase Synthesis

Classical Stepwise Assembly

While less common, solution-phase synthesis is viable for small-scale production:

  • Protection Strategy : Boc for Tyr, Z for D-Ala, and tert-butyl for methionine.
  • Coupling : DCC/HOBt mediates amide bond formation in DCM or DMF.
  • Global Deprotection : HF or hydrogenolysis removes protections.
Table 3: Solution-Phase Synthesis Metrics
Step Reagents Solvent Yield (%) Source
Tyr-D-Ala Coupling DCC/HOBt DCM 75
Pro-Met Amidation EDC/HOAt DMF 68
Deprotection HF/p-cresol 60

Limitations

  • Low Yields : Cumulative losses from intermediate isolations.
  • Complexity : Requires orthogonal protections and meticulous purification.

Comparative Analysis of Methods

Table 4: SPPS vs. Fragment Condensation vs. Solution-Phase
Parameter SPPS Fragment Condensation Solution-Phase
Typical Scale 0.1–10 mmol 10–100 mmol 0.1–1 mmol
Purity (Crude) 60–70% 70–80% 50–60%
Automation Potential High Moderate Low
Cost Efficiency Moderate High Low

Emerging Techniques and Innovations

Microwave-Assisted SPPS

Microwave irradiation (50°C, 20 W) accelerates coupling/deprotection, reducing cycle times by 40%.

Enzymatic Synthesis

Proteases like subtilisin mediate regioselective couplings, avoiding racemization.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-D-Ala-Phe-Pro-Met-NH2 can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Standard peptide synthesis reagents, such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), are used for coupling reactions.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

H-Tyr-D-Ala-Phe-Pro-Met-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and receptor interactions.

    Medicine: Explored for its potential as an analgesic and in the development of opioid receptor agonists.

    Industry: Utilized in the production of peptide-based drugs and as a reference standard in analytical techniques.

Mechanism of Action

H-Tyr-D-Ala-Phe-Pro-Met-NH2 exerts its effects primarily through interaction with opioid receptors. The presence of D-alanine enhances its stability and affinity for these receptors. Upon binding, the peptide activates the receptor, leading to downstream signaling events that result in analgesic effects. The molecular targets include the mu-opioid receptor, which is involved in pain modulation.

Comparison with Similar Compounds

Structural and Functional Differences

The peptide’s pharmacological profile is influenced by its D-amino acid substitution and sequence variations. Below is a detailed comparison with structurally or functionally related peptides:

Table 1: Key Structural and Functional Comparisons
Compound Name Sequence Key Features Receptor Selectivity Potency/Activity Data Source
H-Tyr-D-Ala-Phe-Pro-Met-NH2 Tyr-D-Ala-Phe-Pro-Met-NH2 D-Ala², Pro⁴, Met-NH₂ terminus; β-casomorphin derivative Likely μ-opioid High stability, opioid activity
Dermenkephalin Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ D-Met², His⁴; heptapeptide with delta selectivity δ-opioid agonist IC₅₀ = 2.3 nM (δ receptor)
Dermorphin Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ D-Ala²; heptapeptide, mu-selective μ-opioid agonist EC₅₀ = 0.3 nM (μ receptor)
H-Tyr-D-Ala-Gly-Phe-Met-NH2 Tyr-D-Ala-Gly-Phe-Met-NH2 D-Ala², Gly⁴ (vs. Pro⁴ in target); shorter sequence Undetermined Molecular weight: 586.70 g/mol
H-Tyr-Ada-Gly-Phe-Met-OH Tyr-Ada-Gly-Phe-Met-OH Ada (adamantane) substitution; free C-terminus Predicted opioid Not experimentally validated
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 Ala-Tyr-Pro-Gly-Lys-Phe-NH2 L-amino acids only; no D-configuration Non-opioid Used as biochemical reagent

Critical Analysis of Receptor Selectivity and Potency

  • D-Ala vs. D-Met in Position 2: The D-amino acid in position 2 is critical for opioid activity. This compound shares the D-Ala² motif with dermorphin (μ-selective), whereas dermenkephalin (D-Met²) shifts selectivity to δ-opioid receptors. This suggests that the D-residue’s bulk and hydrophobicity influence receptor preference .
  • In contrast, H-Tyr-D-Ala-Gly-Phe-Met-NH2 (Gly⁴) lacks this conformational constraint, likely reducing receptor affinity .
  • Terminal Modifications :
    The C-terminal amide (Met-NH₂) in this compound enhances resistance to carboxypeptidases compared to free C-terminal analogs like H-Tyr-Ada-Gly-Phe-Met-OH .

  • Adamantane (Ada) Substitutions :
    Compounds like H-Tyr-Ada-Gly-Phe-Met-OH () incorporate adamantane, a bulky hydrophobic group. While this may improve blood-brain barrier penetration, experimental data on their opioid activity remain lacking .

Pharmacological and Stability Considerations

  • Metabolic Stability :
    The D-Ala² and C-terminal amidation in this compound protect against enzymatic degradation, a common limitation of L-configured peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 .

  • Dermenkephalin, despite its D-Met², shows 100-fold selectivity for δ-receptors, highlighting the nuanced role of sequence context .

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